Product packaging for Acetamide, N,N-diethyl-2-(2,6-xylidino)-(Cat. No.:CAS No. 75326-55-5)

Acetamide, N,N-diethyl-2-(2,6-xylidino)-

Cat. No.: B3063674
CAS No.: 75326-55-5
M. Wt: 234.34 g/mol
InChI Key: HQMQWFJSTXFCPH-UHFFFAOYSA-N
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Description

Historical Trajectories in the Scientific Investigation of Acetamide (B32628), N,N-diethyl-2-(2,6-xylidino)-

The journey of Acetamide, N,N-diethyl-2-(2,6-xylidino)- from a novel synthesis to a ubiquitous medical tool is a significant chapter in the history of pharmacology. Its discovery in 1943 by Swedish chemists Nils Löfgren and his colleague Bengt Lundqvist marked a pivotal moment in the development of local anesthetics. At the time, the primary local anesthetic was procaine, an ester-type compound. Löfgren and Lundqvist's synthesis of the first amino amide-type local anesthetic, which they named Xylocaine, offered significant advantages.

The synthesis of Acetamide, N,N-diethyl-2-(2,6-xylidino)- begins with 2,6-dimethylaniline (B139824). This starting material is reacted with chloroacetyl chloride to form an intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide. In the subsequent step, this intermediate undergoes a reaction with diethylamine (B46881) to yield the final product, Acetamide, N,N-diethyl-2-(2,6-xylidino)-. This synthetic pathway has been a subject of study and refinement over the years, with a focus on improving yield and efficiency.

Following its synthesis, the anesthetic properties of the compound were first tested by Lundqvist himself. The rights to Xylocaine were acquired by the Swedish pharmaceutical company Astra AB, and it was first marketed in 1949. Its rapid onset and intermediate duration of action quickly established it as a superior alternative to existing local anesthetics.

Contemporary Research Significance within Pharmaceutical and Chemical Sciences

The relevance of Acetamide, N,N-diethyl-2-(2,6-xylidino)- extends far beyond its established use in clinical practice. In contemporary research, it remains a focal point of investigation within both pharmaceutical and chemical sciences.

Pharmaceutical Sciences:

In the pharmaceutical industry, a primary focus is on the quality control of Acetamide, N,N-diethyl-2-(2,6-xylidino)- in its various formulations. weimiaobio.comnbinno.combvsalud.org The development and validation of sensitive and efficient analytical methods for its quantification are crucial. tandfonline.com A variety of techniques are employed for this purpose, including high-performance liquid chromatography (HPLC) and gas chromatography-flame ionization detection (GC-FID). acgpubs.orgmtc-usa.comresearchgate.netsigmaaldrich.com These methods are essential for ensuring the purity, potency, and safety of the final pharmaceutical products. weimiaobio.com

The development of novel drug delivery systems is another active area of research. This includes the creation of new formulations and derivatives to enhance its therapeutic properties. For instance, researchers have explored the synthesis of quaternary lidocaine (B1675312) derivatives and ionic liquids to modify its duration of action and other physicochemical characteristics. nih.govacs.orgdovepress.com

Chemical Sciences:

From a chemical sciences perspective, the synthesis of Acetamide, N,N-diethyl-2-(2,6-xylidino)- continues to be an area of interest, with a modern emphasis on "green chemistry" principles. csus.edudiva-portal.org Researchers are exploring more environmentally friendly and sustainable synthetic routes that reduce waste and use less hazardous reagents. csus.edudiva-portal.org This includes the development of multicomponent synthesis reactions that can be performed at room temperature. bohrium.com

The physicochemical properties of Acetamide, N,N-diethyl-2-(2,6-xylidino)- are also a subject of detailed investigation. rsc.orgwikipedia.org Studies on its structural properties, such as its conformational flexibility, provide a deeper understanding of its interaction with biological targets. wikipedia.org Spectroscopic and chromatographic techniques are fundamental tools in these analytical studies. tandfonline.comacgpubs.orgmtc-usa.comresearchgate.netsigmaaldrich.com

Moreover, Acetamide, N,N-diethyl-2-(2,6-xylidino)- serves as a building block in the synthesis of new chemical entities. nih.gov Its well-defined structure and functional groups make it a valuable starting material for the creation of novel compounds with potential therapeutic applications. nih.gov

Chemical Compound Information

Compound NameSynonyms
Acetamide, N,N-diethyl-2-(2,6-xylidino)-Lidocaine, Lignocaine, Xylocaine
2,6-dimethylaniline2,6-xylidine
Chloroacetyl chloride-
2-chloro-N-(2,6-dimethylphenyl)acetamide-
Diethylamine-
ProcaineNovocaine
Monoethylglycinexylidide (B1676722)MEGX

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22N2O B3063674 Acetamide, N,N-diethyl-2-(2,6-xylidino)- CAS No. 75326-55-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75326-55-5

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

2-(2,6-dimethylanilino)-N,N-diethylacetamide

InChI

InChI=1S/C14H22N2O/c1-5-16(6-2)13(17)10-15-14-11(3)8-7-9-12(14)4/h7-9,15H,5-6,10H2,1-4H3

InChI Key

HQMQWFJSTXFCPH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CNC1=C(C=CC=C1C)C

Other CAS No.

75326-55-5

Origin of Product

United States

Synthetic Methodologies and Chemical Synthesis Optimization

Established Synthetic Pathways for Acetamide (B32628), N,N-diethyl-2-(2,6-xylidino)-

The most widely recognized and traditionally employed synthesis of Acetamide, N,N-diethyl-2-(2,6-xylidino)- is a two-step process. muni.czchemistryconnected.com This pathway is valued for its reliability and the accessibility of its starting materials.

The first step involves the acylation of 2,6-dimethylaniline (B139824) with an α-haloacetyl chloride, typically chloroacetyl chloride, to form the intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide. umass.eduacs.org The second step is a nucleophilic substitution reaction where this intermediate is treated with diethylamine (B46881) to yield the final product, Acetamide, N,N-diethyl-2-(2,6-xylidino)-. muni.czumass.educhegg.com This sequence effectively illustrates both acylation and alkylation of amines. acs.org

Precursor Synthesis and Reactant Selection

The primary precursors for the conventional synthesis are 2,6-dimethylaniline (also known as 2,6-xylidine), chloroacetyl chloride, and diethylamine. chemistryconnected.comumass.edu In some variations of the synthesis, the starting material is 2,6-dimethylnitrobenzene, which is first reduced to 2,6-dimethylaniline using reagents like stannous chloride in an acidic medium before proceeding with the acylation step. cerritos.edusandiego.edu

The selection of chloroacetyl chloride as the acylating agent is based on the high reactivity of acid chlorides with nucleophiles like the amine group of 2,6-dimethylaniline. chemistryconnected.comumass.edu This reactivity is significantly greater than that of the alkyl chloride portion of the molecule, allowing for selective substitution at the acyl carbon. umass.edusandiego.edu An alternative approach to forming the intermediate α-halo amide involves condensing 2,6-dimethylaniline with bromoacetic acid, mediated by a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethyl-carbodiimide hydrochloride (EDC). acs.org

Reaction Conditions and Process Parameters

The specific conditions for each step of the synthesis are crucial for maximizing yield and purity. In the first step, the chloroacetylation of 2,6-dimethylaniline is often carried out in a solvent like glacial acetic acid. muni.czacs.org A base, such as sodium acetate (B1210297), is typically added to neutralize the hydrochloric acid byproduct, which could otherwise protonate the unreacted 2,6-dimethylaniline and cause it to precipitate. muni.czsandiego.edu The temperature for this reaction is carefully controlled, sometimes involving cooling to 10°C or gentle warming to 40–50°C. muni.czsandiego.edu

For the second step, the amination of 2-chloro-N-(2,6-dimethylphenyl)acetamide, a common solvent is toluene (B28343), and the reaction is typically heated under reflux for approximately 90 minutes. umass.eduslideshare.net An excess of diethylamine is often used to drive the reaction to completion and act as a base to neutralize the generated HCl. sandiego.edu

StepReactantsSolventTemperatureTimeTypical Yield
1. Acylation 2,6-dimethylaniline, Chloroacetyl chlorideGlacial Acetic Acid10°C to 50°C~1 hour60-90%
2. Amination 2-chloro-N-(2,6-dimethylphenyl)acetamide, DiethylamineTolueneReflux (~111°C)90 minutes~90%

Advanced Synthetic Strategies and Yield Enhancement for Acetamide, N,N-diethyl-2-(2,6-xylidino)-

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the second step of the synthesis. By using microwave irradiation, the reaction time for the conversion of the chloro-intermediate to the final product can be reduced from the traditional 90 minutes to just 10 minutes, achieving yields of 90%. slideshare.net Another area of optimization has been the choice of solvent for the initial acylation step. Studies have shown that using aprotic solvents like tetrahydrofuran (B95107) (THF) or ethyl acetate can produce higher yields (76-90% for THF) compared to the traditional glacial acetic acid (60-66%). core.ac.uk For large-scale production, continuous flow synthesis has been investigated as a method to improve efficiency and consistency. researchgate.net

Catalytic Approaches in Acetamide Synthesis

While the core reactions are often stoichiometric, catalytic methods have been introduced to improve the process. One notable example is the use of catalytic amounts of potassium iodide. ed.govacs.org This approach leverages the Finkelstein reaction, where the chloro group of the intermediate is transiently replaced by an iodo group. The resulting iodo-acetamide is more reactive towards nucleophilic substitution by diethylamine, which can increase the reaction rate and yield. acs.org Furthermore, the use of sodium acetate in the first step can be considered to serve a catalytic role as a base. google.com

Sustainable Chemistry Principles in Synthetic Design

The synthesis of Acetamide, N,N-diethyl-2-(2,6-xylidino)- has been a target for "green chemistry" initiatives, aiming to make the process more environmentally benign. csus.educsus.edu These efforts are guided by the 12 principles of green chemistry and have resulted in several key improvements. ed.govdiva-portal.org

Key green improvements include:

Solvent Replacement: Replacing hazardous solvents like toluene with more sustainable alternatives, such as biosourced glycerol. acs.org

Energy Efficiency: Decreasing reaction temperatures and utilizing energy-efficient methods like microwave synthesis. slideshare.neted.gov

Atom Economy: Reducing the excess of reagents, such as diethylamine, by using an inorganic bulk base to neutralize acid byproducts. ed.govacs.org

Process Intensification: Developing two-step, one-pot procedures that minimize waste and simplify the purification process. ed.govdiva-portal.org

These adaptations have not only reduced the environmental impact but have also offered economic benefits, with some greener methods reducing reagent costs by up to 25% while maintaining comparable yields. csus.educsus.edu

Derivatization and Analog Synthesis of Acetamide, N,N-diethyl-2-(2,6-xylidino)- Derivatives

The core structure of Acetamide, N,N-diethyl-2-(2,6-xylidino)- has been a scaffold for the synthesis of numerous derivatives and analogs to explore structure-activity relationships and develop new compounds with unique properties. acs.orgnih.gov

Solid-phase synthesis has been employed to efficiently create libraries of analogs. acs.org Using a backbone amide linker (BAL) anchoring strategy, a manual parallel synthesis approach has been used to generate dozens of novel compounds. acs.org

Chemical modifications have been made to various parts of the molecule. For instance, new analogs have been synthesized by replacing the diethylamine moiety with substituted aminobenzothiazoles. nih.gov Other modifications include replacing the methyl groups on the aromatic ring with chlorine atoms or substituting the diethylamine group with a cyclic amine like 4-methyl-piperidine. nih.gov Additionally, derivatives have been specifically designed for use in immunoassays by first preparing an aminolidocaine intermediate, which is then coupled to various linker groups. google.com These synthetic efforts highlight the versatility of the acetamide structure for creating a diverse range of chemical entities.

Advanced Analytical Techniques for Characterization and Quantification of Acetamide, N,n Diethyl 2 2,6 Xylidino

Chromatographic Methodologies

Chromatography stands as a cornerstone for the separation, identification, and quantification of Acetamide (B32628), N,N-diethyl-2-(2,6-xylidino)- and its related substances. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are powerful techniques that offer high resolution and sensitivity for this purpose.

High-Performance Liquid Chromatography (HPLC) Development and Validation

HPLC is a widely adopted technique for the analysis of Acetamide, N,N-diethyl-2-(2,6-xylidino)- due to its versatility and high accuracy. ajpaonline.com The development and validation of HPLC methods are crucial for reliable and reproducible results, particularly in quality control settings. nih.gov

The success of an HPLC separation is heavily dependent on the selection and optimization of the stationary and mobile phases. For the analysis of Acetamide, N,N-diethyl-2-(2,6-xylidino)-, reversed-phase chromatography is commonly employed.

A frequently utilized stationary phase is the C18 (octadecylsilyl) column, which provides excellent separation for moderately polar compounds like the target analyte. nih.govresearchgate.net The mobile phase composition is meticulously optimized to achieve the desired retention time, resolution, and peak shape. An isocratic method, where the mobile phase composition remains constant throughout the run, has been successfully developed. nih.govresearchgate.net This typically involves a mixture of an aqueous buffer and an organic modifier. For instance, a mobile phase consisting of a potassium phosphate (B84403) buffer (pH 7.0) and acetonitrile (B52724) in a 47:53 (v/v) ratio has been proven effective. nih.govresearchgate.net Another common mobile phase composition is a simple mixture of acetonitrile and HPLC-grade water. ajpaonline.com The optimization of these phases ensures that the analyte and any potential impurities are well-separated from each other and from the sample matrix.

ParameterCondition 1Condition 2
Stationary PhaseC18 ColumnPhenomenex Luna C18 (250x4.6 mm, 5.0 µm)
Mobile PhasePotassium Phosphate Buffer (pH 7.0) : Acetonitrile (47:53, v/v)Acetonitrile : HPLC Water (50:50, v/v)
ModeIsocraticIsocratic
Flow RateNot specified0.9 mL/min
TemperatureAmbient30°C
Reference nih.govresearchgate.net ajpaonline.com

Following chromatographic separation, a sensitive and specific detection method is required for quantification. Ultraviolet-Visible (UV-Vis) spectroscopy is the most common detection technique coupled with HPLC for the analysis of Acetamide, N,N-diethyl-2-(2,6-xylidino)-. The analyte possesses chromophores that absorb light in the UV region, allowing for its detection.

The selection of the detection wavelength is critical for achieving maximum sensitivity. For this compound, detection is often performed at 254 nm. nih.govresearchgate.net Alternatively, a wavelength of 210 nm has also been employed. ajpaonline.com More advanced detectors, such as Photodiode Array (PDA) detectors, offer significant advantages. A PDA detector can acquire the entire UV-Vis spectrum for each point in the chromatogram, providing not only quantitative data but also qualitative information about the purity of the analyte peak. This capability is invaluable for identifying co-eluting impurities and confirming the identity of the compound.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures. This technology offers substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC. sielc.comsielc.com

UPLC methods can significantly reduce analysis time, making them ideal for high-throughput screening. mdpi.com The application of UPLC for the analysis of Acetamide, N,N-diethyl-2-(2,6-xylidino)- allows for faster sample processing without compromising data quality. A typical UPLC system for related analyses might use a mobile phase consisting of an aqueous component with a modifier like formic acid and an organic solvent such as acetonitrile, often run under a gradient elution program to optimize separation. nih.gov When coupled with mass spectrometry, UPLC-MS/MS provides a powerful platform for the targeted analysis of the compound and its metabolites in complex biological samples. mdpi.com

Gas Chromatography (GC) for Related Analytes and Metabolites

Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and thermally stable compounds. While direct analysis of Acetamide, N,N-diethyl-2-(2,6-xylidino)- by GC can be challenging, it is a valuable tool for the analysis of related analytes, volatile impurities, and certain metabolites.

A significant challenge in the GC analysis of some amides is the potential for thermal degradation within the hot GC injector, which can lead to the formation of artifactual byproducts and inaccurate quantification. nih.gov For instance, studies on the simpler compound acetamide have shown that thermal decomposition of N-acetylated compounds in the sample matrix can artificially inflate the measured concentration. nih.gov To overcome this, chemical derivatization is often employed. Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. researchgate.net For example, a protocol using 9-xanthydrol for derivatization has been shown to prevent artifact formation in the analysis of acetamide. nih.gov Common derivatization techniques for compounds containing functional groups like amines include silylation, acylation, or alkylation, which can make them more amenable to GC-MS analysis. researchgate.net

Mass Spectrometry (MS) for Structural Elucidation and Quantitative Analysis

Mass Spectrometry (MS) is an indispensable tool for the analysis of Acetamide, N,N-diethyl-2-(2,6-xylidino)-, providing detailed information about its molecular weight and chemical structure. nih.gov It can be used as a standalone technique or, more powerfully, coupled with chromatographic separation methods like GC-MS and LC-MS.

When a molecule is analyzed by MS, it is first ionized and then separated based on its mass-to-charge ratio (m/z). The resulting mass spectrum provides the molecular weight of the compound. For structural elucidation, tandem mass spectrometry (MS/MS) is employed. In MS/MS, the molecular ion of the analyte is isolated and then fragmented into smaller, characteristic product ions. The pattern of this fragmentation is like a fingerprint, providing detailed structural information that can be used to confirm the identity of the compound and to elucidate the structures of unknown metabolites or degradation products. nih.gov

Hyphenated Techniques in Mass Spectrometry (e.g., LC-MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a robust and sensitive method for the quantification of Acetamide, N,N-diethyl-2-(2,6-xylidino)- in various matrices, particularly in biological fluids. oup.com This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.

Researchers have developed and validated isocratic reversed-phase high-performance liquid chromatographic methods for its determination. nih.gov A typical chromatographic separation can be achieved on a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier, such as acetonitrile. oup.comnih.gov For instance, a mobile phase of potassium phosphate buffer (pH 7.0) and acetonitrile in a 47:53 (v/v) ratio has been successfully used. Another approach utilizes a mobile phase of aqueous 0.1% formic acid and 0.1% formic acid in acetonitrile. oup.com

In terms of mass spectrometry detection, the electrospray ionization (ESI) source is commonly operated in the positive-ion mode. oup.com Multiple Reaction Monitoring (MRM) is employed for quantification, enhancing selectivity. nih.gov For Acetamide, N,N-diethyl-2-(2,6-xylidino)-, the transition of the precursor ion at m/z 235.10 to the product ion at m/z 86.15 is typically monitored. nih.gov The fragment ion at m/z 86 corresponds to the [CH₂N(CH₂CH₃)₂]⁺ fragment, which is characteristic of the compound. thomastobin.com The use of isotopically labeled internal standards, such as Lidocaine-d6, which shows a transition from m/z 241.30 to 86.15, ensures high accuracy and precision. nih.gov These LC-MS/MS methods are validated over a range of concentrations and have been successfully applied to pharmacokinetic studies. nih.gov

LC-MS/MS Parameters for the Analysis of Acetamide, N,N-diethyl-2-(2,6-xylidino)-
ParameterConditionReference
Chromatography ColumnC18 oup.comnih.gov
Mobile Phase Example 1Potassium phosphate buffer (pH 7.0)-acetonitrile (47:53, v/v)
Mobile Phase Example 2Aqueous 0.1% formic acid and 0.1% formic acid in acetonitrile oup.com
Ionization ModePositive Electrospray Ionization (ESI+) oup.com
Precursor Ion (m/z)235.10 nih.gov
Product Ion (m/z)86.15 nih.gov

Predicted Collision Cross Sections (CCS) in MS-based Characterization

Collision Cross Section (CCS) is an important physicochemical property that describes the shape and size of an ion in the gas phase. It is increasingly used as an additional identification parameter in mass spectrometry-based analyses. For Acetamide, N,N-diethyl-2-(2,6-xylidino)-, experimental CCS values have been determined using traveling wave ion mobility spectrometry (TWIMS). nih.gov This data is valuable for increasing confidence in compound identification in complex samples. The CCS values vary depending on the adduct formed during ionization. nih.gov

Experimental Collision Cross Section (CCS) Values for Acetamide, N,N-diethyl-2-(2,6-xylidino)- Adducts
AdductCCS (Ų)
[M+H]⁺154.82
[M+H-H₂O]⁺150.66
[M+K]⁺159.47

Data sourced from PubChem. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of Acetamide, N,N-diethyl-2-(2,6-xylidino)-. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray Diffraction (XRD) provide detailed information about the molecular structure in solution and solid states, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of Acetamide, N,N-diethyl-2-(2,6-xylidino)-. The spectra, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), show distinct signals corresponding to the different chemical environments of the protons and carbon atoms in the molecule. asahilab.co.jpazom.com

In the ¹H NMR spectrum, the aromatic protons of the 2,6-dimethylphenyl group, the methylene (B1212753) protons of the diethylamino and acetamide groups, and the methyl protons of the ethyl and xylidino groups are all resolved. asahilab.co.jp Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) can be used to establish proton-proton coupling relationships within the molecule. asahilab.co.jpazom.com

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. azom.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the carbon signals. news-medical.net Heteronuclear correlation experiments like HETCOR (Heteronuclear Correlation) and HMQC (Heteronuclear Multiple Quantum Coherence) are used to correlate proton resonances to the carbons they are directly bonded to, which resolves any assignment ambiguity from the one-dimensional spectra. asahilab.co.jpazom.com

¹³C NMR Chemical Shift Assignments for Acetamide, N,N-diethyl-2-(2,6-xylidino)- in CDCl₃
Carbon Atom AssignmentChemical Shift (ppm)
C10 (C=O)170.1
C2,3 (Aromatic C-CH₃)135.0
C1 (Aromatic C-N)134.1
C4,5 (Aromatic C-H)128.1
C6 (Aromatic C-H)126.9
C12 (N-CH₂)57.5
C14,15 (N-CH₂)50.7
C7,8 (Aromatic CH₃)18.5
C16,17 (Ethyl CH₃)12.6

Data adapted from News-Medical. news-medical.net

X-ray Diffraction (XRD) and Crystal Structure Analysis

X-ray diffraction analysis of single crystals provides unambiguous proof of the molecular structure and reveals information about the conformation and intermolecular interactions in the solid state. The crystal structure of the hydrochloride monohydrate of Acetamide, N,N-diethyl-2-(2,6-xylidino)- has been determined. iucr.org

The compound crystallizes in the monoclinic space group P2₁/c. iucr.org The crystal structure is characterized by extensive hydrogen bonding, where adjacent cations are linked by water molecules to form chains. iucr.org These chains are further connected by chloride ions. iucr.org Such detailed structural information is vital for understanding the physicochemical properties of the compound.

Crystallographic Data for Acetamide, N,N-diethyl-2-(2,6-xylidino)- Hydrochloride Monohydrate
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.490 (5)
b (Å)7.110 (5)
c (Å)27.58 (2)
β (°)106.87 (5)
Z (molecules per unit cell)4

Data sourced from the International Union of Crystallography Journals. iucr.org

Pharmacological and Molecular Mechanism Investigations of Acetamide, N,n Diethyl 2 2,6 Xylidino

Elucidation of Specific Molecular Targets

The pharmacological effects of Acetamide (B32628), N,N-diethyl-2-(2,6-xylidino)- are a consequence of its interaction with a variety of specific molecular targets. While its primary action is on ion channels, it also exhibits significant activity at several receptor types.

Ion Channel Modulation and Gating Mechanisms (e.g., Voltage-Gated Sodium Channels)

The principal molecular target of Acetamide, N,N-diethyl-2-(2,6-xylidino)- is the voltage-gated sodium channel. wikipedia.org By binding to these channels, it stabilizes the neuronal membrane and inhibits the ionic fluxes necessary for the initiation and conduction of nerve impulses, thereby producing a local anesthetic effect. nih.gov

The interaction is state-dependent, with the compound showing a higher affinity for the inactivated state of the sodium channel. ahajournals.org This "modulated receptor hypothesis" explains the use-dependent nature of the block, where the degree of inhibition is more pronounced in rapidly firing neurons. nih.govrupress.org Electrophysiological studies have demonstrated that Acetamide, N,N-diethyl-2-(2,6-xylidino)- slows the recovery of sodium channels from inactivation, which contributes to its anesthetic and antiarrhythmic properties. nih.gov

While the primary effect is on sodium channels, higher concentrations of Acetamide, N,N-diethyl-2-(2,6-xylidino)- have been shown to block potassium and calcium channels as well. nih.gov

Table 1: Effects of Acetamide, N,N-diethyl-2-(2,6-xylidino)- on Voltage-Gated Sodium Channels

Parameter Observation Significance Reference(s)
Binding Site Intracellular side of the voltage-gated sodium channel Blocks the channel pore from the inside ahajournals.org
State-Dependence Higher affinity for open and inactivated states than for the resting state More effective on active nerves (use-dependence) ahajournals.orgnih.gov
Kinetics Slows the rate of recovery from inactivation Prolongs the refractory period of the neuron nih.govrupress.org
Effect on Current Reduces the amplitude of the sodium current Prevents the propagation of action potentials researchgate.net

Receptor Binding and Activation Profiles (e.g., Odorant Receptors, Gustatory Receptors, N-methyl-D-aspartate (NMDA) Receptors)

Beyond its effects on ion channels, Acetamide, N,N-diethyl-2-(2,6-xylidino)- interacts with several receptor types, contributing to its complex pharmacological profile.

Odorant Receptors: Studies on the intranasal application of Acetamide, N,N-diethyl-2-(2,6-xylidino)- have shown a transient and partial reduction in olfactory perception. nih.govresearchgate.net This suggests a potential interaction with the olfactory system, although the direct binding to and modulation of specific odorant receptors have not been fully elucidated. The effect could be overcome by increasing the stimulus strength, indicating a reversible and non-abolishing action. nih.gov

Gustatory Receptors: Recent preclinical research has identified the bitter taste receptor T2R14 as a target for Acetamide, N,N-diethyl-2-(2,6-xylidino)-. ecancer.org Activation of T2R14, which is found to be elevated in various cancer cells, initiates apoptosis (programmed cell death). This finding opens new avenues for its potential application in cancer therapy. ecancer.org

N-methyl-D-aspartate (NMDA) Receptors: Acetamide, N,N-diethyl-2-(2,6-xylidino)- has been shown to act as an antagonist at NMDA receptors. nih.govnih.gov This inhibitory action on NMDA receptors is believed to contribute to its systemic analgesic and antihyperalgesic effects, particularly in the context of chronic and neuropathic pain. nih.govucsf.edu The potency of this inhibition is influenced by the structural characteristics of the molecule, independent of its sodium channel blocking activity. nih.gov

Cellular and Subcellular Mechanistic Studies

The interaction of Acetamide, N,N-diethyl-2-(2,6-xylidino)- with its molecular targets triggers a cascade of cellular and subcellular events that underlie its therapeutic effects.

Electrophysiological Assessments of Cellular Responses in in vitro Models

In vitro electrophysiological studies have been instrumental in characterizing the cellular effects of Acetamide, N,N-diethyl-2-(2,6-xylidino)-. Using techniques such as the two-electrode voltage-clamp in Xenopus oocytes and patch-clamp recordings in neurons and cardiac myocytes, researchers have detailed its impact on ion channel function. ahajournals.orgresearchgate.netnih.gov

These studies have confirmed that the compound blocks sodium currents in a dose- and frequency-dependent manner. For instance, in wild-type sodium channels expressed in Xenopus oocytes, 10 mM of the compound was shown to cause a nearly complete block of ionic currents after the first pulse in a series of repetitive pulses. researchgate.net In cardiac Purkinje fibers, therapeutic concentrations (5-20 μM) were sufficient to induce a significant, slowly recovering fraction of blocked sodium channels, consistent with the high-affinity binding to the inactivated state. nih.gov

Intracellular Signaling Pathway Perturbations

Acetamide, N,N-diethyl-2-(2,6-xylidino)- has been demonstrated to modulate several key intracellular signaling pathways, which accounts for its anti-inflammatory properties. nih.gov It has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway in a dose-dependent manner. nih.govspandidos-publications.com This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as interleukin (IL)-2, tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ). nih.gov

Furthermore, the compound can suppress inflammatory responses by inhibiting the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. nih.govspandidos-publications.com The activation of the bitter taste receptor T2R14 by Acetamide, N,N-diethyl-2-(2,6-xylidino)- has been linked to the initiation of apoptosis in cancer cells through mechanisms involving mitochondrial calcium ion overload and proteasome inhibition. ecancer.org

Table 2: Summary of Intracellular Signaling Pathways Affected by Acetamide, N,N-diethyl-2-(2,6-xylidino)-

Signaling Pathway Effect of Compound Consequence Reference(s)
NF-κB Inhibition of activation and nuclear translocation Decreased production of pro-inflammatory cytokines (IL-2, TNF-α, IFN-γ) nih.govspandidos-publications.com
MAPK/ERK Inhibition of activation Attenuation of inflammatory pain response nih.govspandidos-publications.com
T2R14-mediated Activation leading to mitochondrial Ca2+ overload and proteasome inhibition Induction of apoptosis in cancer cells ecancer.org

Pharmacological Efficacy and Activity in Preclinical in vivo Animal Models

The molecular and cellular effects of Acetamide, N,N-diethyl-2-(2,6-xylidino)- translate into demonstrable pharmacological efficacy in various preclinical in vivo animal models.

In a rat model of inflammatory pain induced by Complete Freund's Adjuvant (CFA), the compound was shown to alleviate pain by inhibiting the MAPK/ERK/NF-κB signaling pathway. spandidos-publications.com This highlights its potential for treating inflammatory pain conditions.

The antitumor properties of Acetamide, N,N-diethyl-2-(2,6-xylidino)- have also been investigated in vivo. In immunocompetent mice with established fibrosarcomas, the compound induced tumor growth reduction and improved survival, suggesting an ignition of anticancer immune responses. ascopubs.org Similarly, in a mouse model of peritoneal carcinomatosis from triple-negative breast cancer cells, intraperitoneal administration of the compound improved survival. researchgate.net

Efficacy as a local anesthetic has been confirmed in rat models, where its anesthetic duration was found to be comparable to standard formulations in tail-flick and hot plate tests. mdpi.com

Models of Neurological Function and Modulation

Investigations into the neurological effects of Acetamide, N,N-diethyl-2-(2,6-xylidino)-, commonly known as Lidocaine (B1675312), reveal its primary mechanism of action as a blocker of voltage-gated sodium channels in neurons. medicalnewstoday.com This action interrupts the propagation of pain signals to the brain, forming the basis of its use as a local anesthetic. medicalnewstoday.comnih.gov However, its influence on the central nervous system (CNS) extends beyond localized sensory blockade, leading to a range of modulatory and sometimes adverse neurological effects.

Systemic absorption can lead to significant CNS effects, which are typically dose-related. drugs.com Initial symptoms of CNS involvement can include dizziness, disorientation, confusion, tinnitus, and sensations of heat or cold. medicalnewstoday.com As systemic concentrations rise, more pronounced excitatory effects may manifest, such as restlessness, agitation, muscle tremors, and potentially seizures. nih.govmedlink.com In cases of large overdose, this excitatory phase can be followed by CNS depression, leading to unconsciousness and coma. medicalnewstoday.comnih.gov

Studies have reported various neurological complications associated with its use. Seizures have been observed following local application and peripheral nerve blocks. medlink.com Neuropsychiatric symptoms are also a noted side effect, with observations in patients treated for refractory headaches showing a high incidence of such events. nih.gov These symptoms can present as a stereotypical clinical syndrome, including confusion and psychosis, even across different patient demographics and pathologies. medicalnewstoday.comnih.gov The compound's ability to rapidly cross into the brain contributes to the quick onset of these central nervous system effects. medicalnewstoday.com

Table 1: Observed Neurological Effects of Acetamide, N,N-diethyl-2-(2,6-xylidino)- in Investigational Models

Effect Category Specific Observation Primary Mechanism
Central Nervous System (CNS) Excitation Dizziness, confusion, agitation, muscle tremors, seizures. medicalnewstoday.comnih.gov Blockade of inhibitory pathways in the cerebral cortex.
Central Nervous System (CNS) Depression Drowsiness, unconsciousness, coma, respiratory depression. medicalnewstoday.comnih.gov Generalized neuronal depression at high concentrations.
Sensory and Perceptual Circumoral numbness, tongue paresthesia, tinnitus, visual changes. medicalnewstoday.comnih.gov Blockade of sodium channels in sensory neurons. medicalnewstoday.com

| Neuropsychiatric | Euphoria, disorientation, psychosis. medicalnewstoday.comnih.gov | Complex interactions with central neurotransmitter systems. |

Investigations in Models of Immunological or Inflammatory Processes

Beyond its anesthetic properties, Acetamide, N,N-diethyl-2-(2,6-xylidino)- has demonstrated significant anti-inflammatory and immunomodulatory effects in various preclinical and clinical models. mdpi.com These properties are attributed to mechanisms that extend beyond its primary action on sodium channels. The compound has been shown to modulate the function of various immune cells, including neutrophils, macrophages, lymphocytes, and natural killer (NK) cells. nih.govphysiology.orgiiarjournals.org

In models of inflammation, it has been shown to inhibit key functions of neutrophils and macrophages related to natural immunity, such as adhesion, chemotaxis, and phagocytosis. nih.gov Research indicates that it can reduce the release of pro-inflammatory cytokines, which are central to the inflammatory response following surgical trauma. mdpi.com For instance, one study found that a related anti-inflammatory acetamide derivative reduced elevated levels of IFN-gamma, TNF-alpha, IL-1beta, IL-6, and IL-18 in a rat model of brain ischemia-reperfusion, while increasing the anti-inflammatory cytokine IL-10. nih.gov

The compound's effects on lymphocytes are complex. Studies on splenocytes following trauma-hemorrhage in mice showed that it could suppress cell proliferation and the production of Th1 cytokines, potentially leading to immunosuppression. physiology.orgnih.gov Conversely, other research has highlighted a stimulatory effect on the function of NK cells at therapeutic concentrations. iiarjournals.org This suggests that the immunomodulatory effects can be context-dependent, varying with the cell type and the specific experimental conditions. iiarjournals.org

Another compound investigated for its inflammatory effects is Denatonium benzoate, a bitter taste receptor agonist. farmaciajournal.com Studies have shown it possesses anti-inflammatory and anti-hyperalgesic properties in carrageenan-induced models of inflammation in rats, possibly by decreasing levels of prostaglandin (B15479496) E2 (PGE2). farmaciajournal.comresearchgate.net It has also been found to reduce cytokine release in human lung macrophages. farmaciajournal.comresearchgate.net

Table 2: Investigated Effects of Acetamide, N,N-diethyl-2-(2,6-xylidino)- on Immune and Inflammatory Models

Model System/Cell Type Observed Effect Potential Mechanism
Neutrophils and Macrophages Inhibition of adhesion, chemotaxis, and phagocytosis. nih.gov Modulation of intracellular signaling pathways.
Splenocytes (Post Trauma-Hemorrhage) Depressed cell proliferation and Th1 cytokine production. physiology.orgnih.gov Suppression of T-cell immune function. physiology.org
Natural Killer (NK) Cells Stimulated cytolytic activity at therapeutic concentrations. iiarjournals.org Direct action on NK cell surface markers. iiarjournals.org

| Surgical Inflammation Models | Reduction in pro-inflammatory mediators. mdpi.com | Attenuation of the systemic inflammatory response to surgery. |

Biotransformation and Metabolic Fate Research of Acetamide, N,n Diethyl 2 2,6 Xylidino

Major Metabolic Pathways and Enzymatic Systems.

The metabolism of Acetamide (B32628), N,N-diethyl-2-(2,6-xylidino)- is predominantly hepatic and can be broadly categorized into Phase I and Phase II reactions. The cytochrome P450 (CYP) mixed-function oxidase system is the principal enzymatic system responsible for its initial breakdown. Specifically, CYP3A4 and CYP1A2 are the major isoforms involved in its metabolism. The relative contribution of these enzymes can depend on the concentration of the parent drug. While CYP3A4 was initially considered the primary enzyme, further research has established that CYP1A2 plays a crucial role, particularly at therapeutic concentrations.

Phase I Biotransformations (e.g., N-Dealkylation, Hydroxylation).

Phase I reactions introduce or expose functional groups on the parent molecule, generally increasing its polarity. For Acetamide, N,N-diethyl-2-(2,6-xylidino)-, the main Phase I pathways are oxidative N-dealkylation and aromatic hydroxylation.

N-Dealkylation: This is the most significant metabolic route. The process involves the sequential removal of the two ethyl groups from the tertiary amine. The first N-dealkylation, catalyzed mainly by CYP1A2 and CYP3A4, results in the formation of monoethylglycinexylidide (B1676722) (MEGX). MEGX is a pharmacologically active metabolite. A subsequent dealkylation step converts MEGX into glycinexylidide (B194664) (GX), which also exhibits pharmacological activity, though it is less potent than the parent compound.

Hydroxylation: This reaction involves the addition of a hydroxyl (-OH) group to the molecule. Aromatic hydroxylation of the 2,6-dimethylphenyl (xylidino) ring can occur, leading to metabolites such as 3-hydroxy-lidocaine. This pathway is also catalyzed by CYP enzymes, primarily CYP1A2 and to a lesser extent, CYP3A4. While 3-hydroxy-lidocaine is a known metabolite, the major hydroxylated product found in urine is a conjugate of 4-hydroxy-2,6-dimethylaniline. Hydroxylation increases the water solubility of the compounds, preparing them for excretion or further Phase II reactions.

Phase II Conjugation Reactions and Metabolite Derivatization.

Following Phase I biotransformation, the resulting metabolites can undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous molecules to the metabolite, which further increases water solubility and facilitates renal excretion. The primary metabolite found in urine is a conjugate of 4-hydroxy-2,6-dimethylaniline, indicating that hydroxylation is a key step preceding conjugation. Approximately 90% of an administered dose of Acetamide, N,N-diethyl-2-(2,6-xylidino)- is excreted as various metabolites, with the conjugate of 4-hydroxy-2,6-dimethylaniline being the most prominent in urine.

Identification and Structural Characterization of Key Metabolites.

Several key metabolites of Acetamide, N,N-diethyl-2-(2,6-xylidino)- have been identified and structurally characterized using techniques such as gas chromatography/mass spectrometry (GC/MS). The primary metabolites result from the N-dealkylation pathway.

Key Metabolites of Acetamide, N,N-diethyl-2-(2,6-xylidino)-

Impact of Biotransformation on Pharmacological Activity and Duration of Action

The extensive hepatic metabolism of Acetamide, N,N-diethyl-2-(2,6-xylidino)- is a primary determinant of its duration of action. The rapid conversion to metabolites limits the half-life of the parent compound. Any condition that affects liver function or blood flow can significantly alter the rate of metabolism, thereby prolonging the compound's effects.

Table of Compound Names

Structure Activity Relationship Sar and Computational Chemistry Approaches for Acetamide, N,n Diethyl 2 2,6 Xylidino

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in medicinal chemistry for developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. For local anesthetics like Acetamide (B32628), N,N-diethyl-2-(2,6-xylidino)-, QSAR models can predict potency and other pharmacological properties, thereby guiding the design of new analogues with improved characteristics. nih.govnih.gov

Development of 2D and 3D QSAR Models

While specific, comprehensive 2D and 3D QSAR studies exclusively focused on a series of Acetamide, N,N-diethyl-2-(2,6-xylidino)- analogues are not extensively reported in publicly available literature, the principles of such models are well-established for local anesthetics.

2D QSAR: These models correlate biological activity with 2D molecular descriptors that can be calculated from the chemical structure, such as physicochemical properties and topological indices. For a series of N-[N',N'-disubstituted-amino)acetyl]arylamines, which are structurally related to lidocaine (B1675312), 2D QSAR models have been developed to predict local anesthetic activity. nih.gov These models typically employ statistical methods like multiple linear regression (MLR) to establish a correlation.

A hypothetical 2D QSAR model for a series of local anesthetics might take the following form:

log(1/C) = b₀ + b₁(logP) + b₂(pKa) + b₃(MR)

Where:

log(1/C) is the biological activity (e.g., potency).

logP is the logarithm of the octanol/water partition coefficient, representing lipophilicity.

pKa is the acid dissociation constant, which influences the degree of ionization at physiological pH.

MR is the molar refractivity, a measure of molecular volume and polarizability.

b₀, b₁, b₂, b₃ are the regression coefficients determined from the analysis.

Selection and Validation of Molecular Descriptors for QSAR

The selection of appropriate molecular descriptors is a critical step in developing a robust QSAR model. For local anesthetics, several classes of descriptors are particularly relevant:

Physicochemical Descriptors: As illustrated in the hypothetical equation above, properties like lipophilicity (logP), electronic effects (pKa), and steric parameters (molar refractivity) are fundamental. nih.gov Lipophilicity is crucial for membrane penetration, while the pKa determines the proportion of the charged and uncharged forms of the molecule, both of which are important for its mechanism of action. nih.govderangedphysiology.comnih.gov

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, such as connectivity indices, that describe the size, shape, and degree of branching.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can describe electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic charges.

The validation of a QSAR model is essential to ensure its predictive power. This is typically achieved through internal validation techniques like leave-one-out cross-validation (q²) and external validation using a test set of compounds that were not used in the model development. A statistically significant q² and a high predictive r² for the test set indicate a reliable and predictive QSAR model.

Table 1: Key Molecular Descriptors in QSAR Studies of Local Anesthetics
Descriptor ClassSpecific DescriptorRelevance to Anesthetic Activity
PhysicochemicallogP (Lipophilicity)Influences membrane permeability and potency. nih.govderangedphysiology.com
PhysicochemicalpKa (Ionization Constant)Determines the ratio of charged to uncharged forms, affecting onset of action. nih.govnih.gov
PhysicochemicalMolar Refractivity (MR)Relates to molecular volume and polarizability, impacting receptor binding. nih.gov
StructuralMolecular WeightAssociated with potency and duration of action. derangedphysiology.com
ElectronicDipole MomentInfluences interactions with the binding site.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Acetamide, N,N-diethyl-2-(2,6-xylidino)-, docking simulations are primarily used to investigate its interaction with its main target, the voltage-gated sodium channels.

Prediction of Binding Modes and Affinities

Molecular docking studies have been instrumental in visualizing the binding of Acetamide, N,N-diethyl-2-(2,6-xylidino)- within the pore of voltage-gated sodium channels. These simulations predict that the molecule binds within the central cavity of the channel, interacting with key residues of the S6 transmembrane helices. nih.gov The lowest-energy binding conformations suggest a steric hindrance to ion passage, which is consistent with its function as a channel blocker. nih.gov

Docking studies have also been used to compare the binding of lidocaine with its analogues. For instance, a study comparing lidocaine and a triiodo-lidocaine analogue showed that both bind within the central cavity, with the triiodo-lidocaine exhibiting a slightly enhanced binding energy, suggesting a potentially stronger interaction. nih.gov The binding energy for lidocaine has been calculated to be approximately -5.8 kcal/mol. nih.gov

Ligand-Target Specificity Analysis

While the primary target of Acetamide, N,N-diethyl-2-(2,6-xylidino)- is the voltage-gated sodium channel, computational studies can also help in understanding its interactions with other potential targets, which could explain some of its other physiological effects. However, the majority of the available literature focuses on its interaction with sodium channels. The specificity for different isoforms of the sodium channel can also be explored through molecular docking, which can guide the development of more selective drugs with fewer side effects.

Advanced Quantum Chemical Calculations and Molecular Dynamics Simulations

Advanced computational methods provide a deeper insight into the dynamic behavior and electronic properties of Acetamide, N,N-diethyl-2-(2,6-xylidino)-.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to determine the optimized geometry, electronic structure, and vibrational frequencies of the molecule. nih.gov These calculations are crucial for understanding the intrinsic properties of the molecule that govern its reactivity and interactions. For example, quantum chemical methods have been used to study the conformational preferences of lidocaine. acs.org

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems. MD simulations have been used to investigate the interaction of both charged and uncharged forms of Acetamide, N,N-diethyl-2-(2,6-xylidino)- with lipid bilayers, which are a crucial component of nerve membranes. nih.govbohrium.com These simulations have shown that the charged form of the molecule tends to orient at the water/membrane interface, while the neutral form can more easily penetrate the membrane. bohrium.com This is a critical aspect of its mechanism of action, as the uncharged form is thought to cross the nerve membrane before the charged form binds to the sodium channel from the intracellular side.

MD simulations have also revealed that the presence of lidocaine in the membrane can alter its electrostatic properties. Both charged and uncharged forms of lidocaine have been shown to increase the electrostatic potential in the middle of the membrane, which could in itself affect the function of voltage-gated ion channels. nih.gov

Table 2: Summary of Computational Chemistry Approaches for Acetamide, N,N-diethyl-2-(2,6-xylidino)-
Computational MethodKey FindingsReferences
2D/3D QSARPredicts anesthetic activity based on molecular descriptors like logP, pKa, and molar refractivity. nih.gov
Molecular DockingPredicts binding within the pore of voltage-gated sodium channels, interacting with S6 helices. nih.gov
Quantum Chemical CalculationsDetermines optimized geometry, electronic structure, and conformational preferences. nih.govacs.org
Molecular Dynamics SimulationsShows differential partitioning of charged and uncharged forms in lipid bilayers and their effect on membrane properties. nih.govbohrium.com

Conformational Analysis and Energetic Profiles

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. For Acetamide, N,N-diethyl-2-(2,6-xylidino)-, conformational analysis provides critical insights into the spatial arrangements it can adopt and the associated energy landscapes. The molecule exhibits significant conformational flexibility, which is a key determinant of its interaction with biological targets. wikipedia.org This adaptability is primarily due to the lability of the amide and ethyl groups within its structure, which can shift their positions, leading to numerous possible conformers. wikipedia.org

Quantum chemical methods, such as the Perturbative Configuration Interaction using Localized Orbitals (PCILO) method, and calculations based on nonbonded, electrostatic, and torsional potential energy functions have been employed to study its conformational preferences. cas.czrsc.org These computational studies have generated conformational energy maps and three-dimensional isopotential energy surfaces to identify low-energy, stable conformations. cas.czrsc.org

For the neutral (unprotonated) form of the molecule, a wide region of stable conformations is typically observed, indicating high flexibility. cas.cz In contrast, the protonated form, which is prevalent in physiological environments, exhibits greater conformational rigidity. cas.czrsc.org This reduction in flexibility upon protonation is attributed to differences in electrostatic interactions within the molecule. rsc.org A notable difference is seen in the global minimum for the N–CO–CH₂–N dihedral angle, which is near 70° for the unprotonated form and 220° for the protonated form, resulting in a more extended structure for the latter. rsc.org

Experimental techniques such as Infrared (IR) and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, as well as 2D Nuclear Overhauser Effect Spectroscopy (NOESY), have been used to determine the preferred conformations in various solvents and conditions, such as in supercritical carbon dioxide. nih.govscf-tp.ruresearchgate.net For instance, in chloroform (B151607) (CDCl₃) and carbon tetrachloride (CCl₄), the molecule is known to form an intramolecular five-membered ring through hydrogen bonding. nih.gov

The energetic profiles of these conformations are crucial for understanding their relative populations and the energy barriers for interconversion. The isopotential energy surfaces not only highlight the low-energy regions but also suggest the minimum-energy pathways by which the molecule can transition between different stable conformations. rsc.org

Table 1: Conformational Parameters of Acetamide, N,N-diethyl-2-(2,6-xylidino)-
Form of MoleculeMethod of AnalysisKey FindingsReference
UnprotonatedPotential Energy FunctionsGlobal minimum for N–CO–CH₂–N dihedral angle is approximately 70°. rsc.org
ProtonatedPotential Energy FunctionsGlobal minimum for N–CO–CH₂–N dihedral angle is approximately 220°, leading to a more extended structure and reduced conformational freedom. rsc.org
Neutral BasePCILO MethodCharacterized by a wide region of stable conformations, indicating high flexibility. cas.cz
In CDCl₃/CCl₄ SolutionIR and ¹H NMRForms an intramolecular five-membered ring via hydrogen bonding. nih.gov

Electronic Structure and Reactivity Descriptors

The electronic structure of Acetamide, N,N-diethyl-2-(2,6-xylidino)- dictates its reactivity and ability to interact with its biological target, primarily voltage-gated sodium channels. nih.govchemicalbook.com Computational studies, including atomic population analysis and molecular electrostatic potential calculations, provide valuable information about the distribution of electrons and potential interaction sites within the molecule. cas.cz

Key descriptors of electronic structure include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE_gap), is an important descriptor of molecular stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity, as it is easier to excite an electron to a higher energy state. researchgate.net

Studies on related lidocaine-based ionic liquids have shown that the HOMO and LUMO orbitals are primarily located on the constituent ions, and the energy gap can quantify possible charge transfer interactions within the molecule. researchgate.netrsc.org For Acetamide, N,N-diethyl-2-(2,6-xylidino)- itself, both its charged and uncharged forms have a significant influence on the electrostatic potential of their environment, such as a lipid bilayer. nih.gov Simulations have shown that both forms cause a comparable increase in the electrostatic potential in the middle of a membrane, which may affect the function of voltage-gated ion channels. nih.gov This increase is noteworthy because it suggests that even the uncharged form can significantly alter the local electronic environment. nih.gov

The molecular electrostatic potential also reveals regions of positive and negative potential around the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively, and guiding the understanding of intermolecular interactions.

Table 2: Electronic and Reactivity Descriptors for Lidocaine-Based Compounds
DescriptorSignificanceObservationReference
HOMO-LUMO Energy Gap (ΔE_gap)Indicator of chemical reactivity and stability. A smaller gap implies higher reactivity.In lidocaine-based ionic liquids, the gap value is used to compare the relative stability and reactivity of different formulations. researchgate.net
Electrostatic PotentialDetermines how the molecule interacts with its environment and other molecules.Both charged and uncharged forms increase the electrostatic potential inside a lipid membrane, which can impact ion channel function. nih.gov

Pharmacophore Modeling and Rational Drug Design Strategies

Pharmacophore modeling is a cornerstone of rational drug design, aiming to identify the essential steric and electronic features necessary for a molecule to exert a specific biological effect. slideshare.net For Acetamide, N,N-diethyl-2-(2,6-xylidino)- and its analogues, a common pharmacophore has been established based on their shared structural elements and interaction potentials. nih.govmdpi.com

A typical pharmacophore model for this class of compounds includes:

A hydrophobic domain: Usually a substituted aromatic ring. researchgate.net

A hydrogen bond acceptor: Often the carbonyl oxygen of the amide group. researchgate.net

A hydrogen bond donor: The N-H group of the amide linkage. researchgate.net

A cationic or ionizable domain: Typically a tertiary amine group that is protonated at physiological pH. researchgate.net

This model is derived from analyzing the structures of active compounds and their binding modes. nih.gov For instance, a molecular modeling study on aminoacylanilide derivatives of the lidocaine type generated a rational pharmacophore model by identifying common structural elements and their non-covalent interaction potentials. nih.gov

To further refine these models, pseudoreceptor modeling can be employed. This involves constructing a hypothetical model of the binding site on the target protein (e.g., the sodium channel) using a training set of active molecules. nih.gov One such study created a pseudoreceptor composed of amino acid residues like tyrosine, phenylalanine, and serine, which successfully correlated the calculated and experimental dissociation constants of a set of lidocaine homologues. nih.gov

These pharmacophore and pseudoreceptor models are powerful tools for rational drug design. mdpi.com They guide the design and synthesis of new analogues with potentially improved properties, such as enhanced potency, selectivity, or a better pharmacokinetic profile. nih.gov For example, based on the bioisosteric principle, analogues have been designed by replacing the methyl groups on the benzene (B151609) ring with chlorine atoms to improve the half-life and lipid solubility. nih.gov Similarly, replacing the alkyl diethylamine (B46881) group with a cyclic analogue like 4-methyl-piperidine has been explored. nih.gov These strategies, informed by computational models, allow for a more targeted approach to drug discovery, moving beyond traditional trial-and-error methods.

Advanced Research Applications and Methodological Contributions of Acetamide, N,n Diethyl 2 2,6 Xylidino

Utility as Chemical Biology Probes in Mechanistic Investigations.

While direct studies employing Acetamide (B32628), N,N-diethyl-2-(2,6-xylidino)- as a chemical biology probe are not extensively documented, the broader class of lidocaine (B1675312) analogues to which it belongs has shown significant potential in mechanistic investigations beyond their well-known anesthetic properties. A chemical probe is a small molecule used to study and manipulate biological systems, and the structural and functional characteristics of lidocaine and its derivatives make them suitable candidates for such roles. escholarship.org

Lidocaine itself is known to exert anti-inflammatory effects through mechanisms that are independent of its primary action on sodium channels. nih.gov These effects include the modulation of signaling pathways involving Toll-like receptors (TLRs) and the downstream nuclear factor kappa-β (NF-kβ) pathway, which are central to the inflammatory response. nih.gov Specifically, lidocaine has been shown to inhibit the activation of TLR4, thereby reducing the release of pro-inflammatory cytokines. nih.gov

Given the structural similarity, Acetamide, N,N-diethyl-2-(2,6-xylidino)- could potentially be utilized as a molecular probe to dissect these and other cellular pathways. Its utility would lie in its ability to selectively interact with specific biological targets, allowing researchers to elucidate the roles of these targets in various physiological and pathological processes. For instance, analogues of this compound could be synthesized with modifications that allow for tagging (e.g., with fluorescent or radioactive labels) to visualize and track the molecule's interactions within a cell or organism.

The development of new lidocaine analogues has been explored to enhance their anti-inflammatory properties while minimizing local anesthetic effects. mdpi.com This research highlights the potential for designing specific probes from the Acetamide, N,N-diethyl-2-(2,6-xylidino)- scaffold to investigate the molecular underpinnings of inflammation and other biological phenomena.

Table 1: Potential Mechanistic Investigations Using Acetamide, N,N-diethyl-2-(2,6-xylidino)- as a Chemical Probe

Biological Process Potential Target Rationale
Inflammation Toll-like receptors (TLRs) Lidocaine, a close analogue, is known to modulate TLR signaling pathways. nih.gov
Pain Signaling Voltage-gated sodium channels As a lidocaine analogue, it is expected to interact with sodium channels, allowing for the study of channel subtypes and their roles in nociception. nih.gov
Cellular Metabolism Mitochondrial function Some local anesthetics have been shown to affect mitochondrial bioenergetics.

Theoretical and Computational Approaches in Prodrug Design and Delivery.

While specific computational studies on the prodrug design of Acetamide, N,N-diethyl-2-(2,6-xylidino)- are not prevalent in the literature, the principles of theoretical and computational chemistry are highly relevant to the development of its derivatives with improved therapeutic profiles. Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This approach is often used to overcome issues such as poor solubility, instability, or non-specific toxicity.

A notable example in this area is the development of OCT2013, an ischemia-activated prodrug of lidocaine. nih.gov This compound was designed to be inactive under normal physiological conditions but is bio-reduced to the active lidocaine in ischemic (low oxygen) tissues. nih.gov This targeted activation minimizes the systemic side effects associated with lidocaine. nih.gov This concept could theoretically be applied to Acetamide, N,N-diethyl-2-(2,6-xylidino)- to create derivatives that are activated at specific sites of action.

Computational modeling plays a crucial role in modern drug design and can be applied to the theoretical design of prodrugs of Acetamide, N,N-diethyl-2-(2,6-xylidino)-. Techniques such as molecular docking and molecular dynamics simulations can be used to:

Predict Binding Interactions: To design a prodrug, it is important to understand how the parent molecule interacts with its biological target. Computational models can predict these interactions at the atomic level.

Simulate Prodrug Activation: The conversion of a prodrug to its active form often involves enzymatic cleavage. Computational methods can be used to model these enzymatic reactions and predict the rate of activation.

Optimize Physicochemical Properties: Properties such as solubility, stability, and membrane permeability can be predicted using computational tools, allowing for the in silico design of prodrugs with improved pharmacokinetic profiles.

Physiologically based pharmacokinetic (PBPK) modeling is another computational tool that can be used to predict the absorption, distribution, metabolism, and excretion (ADME) of a drug and its prodrugs in the body, which can help in optimizing dosing regimens and predicting potential drug-drug interactions. mdpi.com

Table 3: Theoretical Prodrug Strategies for Acetamide, N,N-diethyl-2-(2,6-xylidino)-

Prodrug Strategy Activation Mechanism Potential Advantage
Ester or Carbonate Linkage Esterase-mediated hydrolysis Improved aqueous solubility and oral bioavailability.
Redox-sensitive Moiety Reduction in hypoxic tissues Targeted delivery to ischemic or cancerous tissues.
Enzyme-specific Cleavage Cleavage by an enzyme overexpressed at the target site Increased concentration of the active drug at the site of action.

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